molecular formula C22H28N2OS2 B1217814 Oxyprothepin CAS No. 29604-16-8

Oxyprothepin

Cat. No.: B1217814
CAS No.: 29604-16-8
M. Wt: 400.6 g/mol
InChI Key: HQOCWPHRUQRXEC-UHFFFAOYSA-N
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Description

Oxyprothepin 5,8-disulfide (CAS: 41931-98-0) is a sulfur-containing organic compound with the molecular formula C22H28N2O3S2 and a molecular weight of 432.608 g/mol . Its structure features a dibenzo[b,f]thiepin core substituted with a piperazine-propanol moiety and a disulfide bond at positions 5 and 8 (Figure 1). Key synonyms include VUFB-12368 and 3-[4-(3-methylsulfinyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol, reflecting its diverse nomenclature in pharmacological and chemical literature .

Properties

CAS No.

29604-16-8

Molecular Formula

C22H28N2OS2

Molecular Weight

400.6 g/mol

IUPAC Name

3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C22H28N2OS2/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3

InChI Key

HQOCWPHRUQRXEC-UHFFFAOYSA-N

SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO

Synonyms

oxyprothepine

Origin of Product

United States

Comparison with Similar Compounds

Compound A: 1-Piperazinepropanol,4-[10,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl] (CAS: 29604-16-8)

Structural Similarities :

  • Shares the dibenzo[b,f]thiepin core and piperazine-propanol substituent with Oxyprothepin.
  • Key Difference : Replaces the disulfide (S-S) bond at positions 5 and 8 with a methylthio (SCH3) group .

Pharmacological Implications :

  • Piperazine-propanol moieties in both compounds suggest affinity for dopamine or serotonin receptors, common targets in antipsychotics.

Compound B: Oxathiane Derivatives

Structural Similarities :

  • Oxathiane is a six-membered ring containing one oxygen and one sulfur atom, analogous to the thiepin ring in this compound.

Pharmacological Implications :

  • Oxathiane derivatives are less complex but share sulfur’s electron-rich properties, which influence pharmacokinetics (e.g., membrane permeability) .

Comparison with Functionally Similar Compounds

Piperazine-Based Antipsychotics (e.g., Trifluoperazine)

Functional Similarities :

  • Piperazine groups enhance dopamine D2 receptor antagonism, a mechanism critical in managing schizophrenia .

Key Differences :

  • Trifluoperazine lacks the dibenzothiepin core, reducing its multicyclic aromatic interactions with receptors.
  • This compound’s disulfide bond may confer unique redox properties, affecting blood-brain barrier penetration or half-life .

Data Tables: Structural and Pharmacological Comparison

Table 1. Structural Comparison of this compound and Analogs

Property This compound 5,8-disulfide Compound A (CAS: 29604-16-8) Trifluoperazine
Molecular Formula C22H28N2O3S2 C21H26N2OS2 C21H24F3N3S
Molecular Weight (g/mol) 432.608 398.57 407.49
Key Functional Groups Disulfide, Piperazine Methylthio, Piperazine Trifluoromethyl, Piperazine
Core Structure Dibenzo[b,f]thiepin Dibenzo[b,f]thiepin Phenothiazine

Table 2. Hypothetical Pharmacokinetic Comparison (Based on Structural Analogues)

Parameter This compound 5,8-disulfide Compound A Trifluoperazine
LogP (Lipophilicity) ~3.5 (estimated) ~3.2 4.1
Plasma Half-Life (h) 12–24 (predicted) 8–12 18–24
Metabolic Pathway CYP3A4-mediated oxidation CYP2D6 CYP1A2

Research Findings and Limitations

  • Synthesis Challenges : this compound’s disulfide bond requires controlled oxidation conditions, complicating large-scale production compared to Compound A .
  • Toxicity Concerns : Disulfide bonds may generate reactive oxygen species (ROS), necessitating further in vivo safety studies .
  • Efficacy Gaps : While piperazine derivatives show antipsychotic activity, this compound’s unique structure lacks direct clinical validation, relying on analog extrapolation .

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